molecular formula C75H102N20O27 B13828130 H-Pyr-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-Tyr-OH

H-Pyr-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-Tyr-OH

Cat. No.: B13828130
M. Wt: 1715.7 g/mol
InChI Key: CBTOVBRASMPNTA-SQJYPKQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Pyr-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-Tyr-OH is a peptide composed of 15 amino acids. This peptide is known for its role in various biological processes, particularly in coagulation and fibrinolytic activity. It is often referred to as [Glu^1] Fibrinopeptide B , which is produced during the cleavage of fibrinogen by thrombin to form fibrin monomer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pyr-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, followed by purification and lyophilization to obtain the final product in a stable, powdered form. The process is optimized for yield and purity, ensuring that the peptide meets the required specifications for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions

H-Pyr-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-Tyr-OH: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Scientific Research Applications

H-Pyr-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-Tyr-OH: has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Pyr-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-Tyr-OH involves its interaction with fibrinogen and thrombin. Upon cleavage by thrombin, the peptide is released, leading to the formation of fibrin monomer, which is essential for blood clot formation. The peptide also induces chemotactic migration of neutrophils, contributing to the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

  • H-Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-OH
  • H-Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-Tyr-NH₂
  • H-Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-Tyr-OMe

Uniqueness

H-Pyr-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-Tyr-OH: is unique due to its specific sequence and the presence of the pyrrolidine (Pyr) group at the N-terminus. This modification can influence its biological activity and stability compared to other similar peptides .

Properties

Molecular Formula

C75H102N20O27

Molecular Weight

1715.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C75H102N20O27/c1-36(2)61(95-57(102)34-82-63(110)43-20-23-55(100)84-43)73(120)92-49(31-54(77)99)70(117)91-50(32-60(107)108)71(118)90-48(30-53(76)98)69(116)88-45(22-25-59(105)106)66(113)87-44(21-24-58(103)104)64(111)81-33-56(101)85-46(27-38-11-6-4-7-12-38)67(114)89-47(28-39-13-8-5-9-14-39)68(115)94-52(35-96)72(119)83-37(3)62(109)86-42(15-10-26-80-75(78)79)65(112)93-51(74(121)122)29-40-16-18-41(97)19-17-40/h4-9,11-14,16-19,36-37,42-52,61,96-97H,10,15,20-35H2,1-3H3,(H2,76,98)(H2,77,99)(H,81,111)(H,82,110)(H,83,119)(H,84,100)(H,85,101)(H,86,109)(H,87,113)(H,88,116)(H,89,114)(H,90,118)(H,91,117)(H,92,120)(H,93,112)(H,94,115)(H,95,102)(H,103,104)(H,105,106)(H,107,108)(H,121,122)(H4,78,79,80)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,61-/m0/s1

InChI Key

CBTOVBRASMPNTA-SQJYPKQASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CNC(=O)C4CCC(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.